Rabdosin A

Anticancer Drug Discovery Natural Product Pharmacology Prostate Cancer Research

Reproducibility in diterpenoid SAR studies suffers when researchers substitute analogs without confirming potency-subtle structural variations yield divergent cytotoxicity. Rabdosin A is a well-characterized ent-kaurane diterpenoid with verified differential activity: • LoVo colon cancer: IC50=14.20 μM, more potent than shikokianin-ideal moderate-effect positive control • DU145 prostate cancer: IC50=5.90 μM, less potent than effusanin A (IC50=3.16 μM)-suitable for assay sensitivity validation or combination studies • α-Methylene cyclopentanone moiety enables focused Michael acceptor SAR. Authenticated Isodon-derived reference standard for phytochemical profiling & dereplication.

Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
CAS No. 84304-91-6
Cat. No. B610403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabdosin A
CAS84304-91-6
SynonymsRabdosin A; 
Molecular FormulaC21H28O6
Molecular Weight376.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H28O6/c1-10-11-7-12(22)14-20(8-11,16(10)23)18(24)27-13-5-6-19(2,3)15-17(25-4)26-9-21(13,14)15/h11-15,17,22H,1,5-9H2,2-4H3/t11-,12+,13+,14-,15-,17-,20+,21+/m1/s1
InChIKeyANNDQWYMQQILCQ-RNBOIIRMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rabdosin A: Characteristics & Procurement


Rabdosin A (CAS 84304-91-6) is an ent-kaurane diterpenoid isolated from Isodon species, including Isodon macrophyllus and Rabdosia japonica [1]. This class of compounds is well-known for its cytotoxic activities, and Rabdosin A has been specifically studied for its inhibitory effects against human cancer cell lines, including DU145 prostate cancer cells and LoVo colon cancer cells . For procurement, understanding its specific potency profile relative to other diterpenoids isolated from the same source is critical, as activity varies significantly between structurally related molecules [2].

Ent-kaurane diterpenoid for cytotoxicity research
Studied in DU145 and LoVo cancer cell-line models
Activity profile varies among structurally related analogs; selection review advised

Why Other ent-Kauranes Can't Replace Rabdosin A


While the genus Isodon is a rich source of ent-kaurane diterpenoids with cytotoxic properties, their activity profiles are not interchangeable. Subtle variations in the core skeleton and functional groups can lead to significant differences in potency and selectivity against different cell lines. For instance, a single study isolating multiple diterpenoids from the same plant material revealed a range of cytotoxic activities, underscoring that 'ent-kaurane diterpenoid' is a class descriptor, not a guarantee of specific activity [1]. Therefore, assuming one analog (e.g., Oridonin, Ponicidin) will perform identically to Rabdosin A in a specific assay is a high-risk approach that can lead to inconsistent and irreproducible research outcomes [2].

! Ent-kaurane class designation does not guarantee identical cytotoxic profile across analogs (e.g., Oridonin, Ponicidin)
! Small structural changes can significantly shift cell-line potency and selectivity ranking
! Assay response may differ in your specific model; direct substitution may require validation

Rabdosin A: Differential Activity vs. Comparators


DU145 Cytotoxicity vs. Shikokianin

In a direct head-to-head study of compounds isolated from Isodon macrophyllus, Rabdosin A demonstrated distinct cytotoxic activity against the DU145 human prostate cancer cell line when compared to the related diterpenoid shikokianin. The quantified difference in their IC50 values highlights a significant variation in potency within this structural class, making the selection of Rabdosin A a non-interchangeable decision for experimental design [1].

DU145 Cytotoxicity
Head-to-head
Rabdosin A IC50 5.90 μM
Shikokianin IC50 4.24 μM
1.39-fold less potent in this line
Supports cell-model endpoint review
In vitro DU145 prostate cancer model
Anticancer Drug Discovery Natural Product Pharmacology Prostate Cancer Research

Cell Line Selectivity: LoVo vs. DU145

Data from a study on Isodon macrophyllus diterpenoids reveals a distinct selectivity profile for Rabdosin A. While it is 1.39-fold less potent against DU145 prostate cancer cells compared to shikokianin, the selectivity profile shifts significantly when evaluated against LoVo colon cancer cells. In this assay, Rabdosin A demonstrates a different activity relationship [1].

LoVo vs. DU145
Head-to-head
LoVo: Rabdosin A 14.20 μM vs. Shikokianin 17.55 μM (1.24-fold more potent)
Reversal from DU145 ranking
Cell-line-dependent response context
Potency ranking shifts with cell line
Cancer Cell Biology Selective Cytotoxicity Colorectal Cancer Models

Cytotoxicity vs. Effusanin A Across Cell Lines

In the same head-to-head evaluation of ent-kaurane diterpenoids, Rabdosin A was also compared with effusanin A. The data reveals a substantial and consistent difference in potency between these two compounds across both cell lines tested. Effusanin A is markedly more cytotoxic, highlighting the significant impact that structural differences can have on the biological activity of compounds within this class [1].

vs. Effusanin A
Head-to-head
DU145: Effusanin A 1.87-fold more potent
LoVo: Effusanin A 4.70-fold more potent
Class-level potency range context
Effusanin A markedly more cytotoxic in tested lines
Anticancer Drug Discovery Natural Product Pharmacology Structure-Activity Relationship

Structural Role of α-Methylene Cyclopentanone

A key structural feature of Rabdosin A is the presence of an α-methylene cyclopentanone moiety, a functional group known to act as a Michael acceptor for biological nucleophiles (e.g., thiols on cysteine residues). This feature is a class-level hallmark for a subset of ent-kauranes and is associated with their cytotoxic and anti-inflammatory activities. This moiety differentiates Rabdosin A from many other ent-kaurane diterpenoids lacking this group, providing a rational basis for its biological activity [1].

Michael Acceptor Motif
Class-level
α-methylene cyclopentanone group present; potential Michael acceptor reactivity
Supports SAR and mechanistic studies
May enable covalent target modification; class-level inference
Medicinal Chemistry Natural Product Chemistry Chemical Biology

Rabdosin A: Recommended Applications


Moderate Potency Probe for LoVo Colon Cancer Models

Based on direct comparative evidence, Rabdosin A exhibits moderate and selective cytotoxicity against LoVo colon cancer cells (IC50 = 14.20 μM), being more potent than shikokianin in this specific cell line. This makes Rabdosin A an ideal candidate for use as a positive control or tool compound in LoVo-based assays where a moderate effect is desired, avoiding the potential for overwhelming cytotoxicity seen with more potent analogs like effusanin A [1].

Less-Potent Control for Prostate Cancer Studies

In research focused on prostate cancer models (DU145 cells), Rabdosin A (IC50 = 5.90 μM) is demonstrably less potent than the related diterpenoid effusanin A (IC50 = 3.16 μM). This differential activity profile makes Rabdosin A a suitable choice as a less-potent control compound for validating assay sensitivity or for use in combination studies where a sub-maximal effect from one component is required [1].

α-Methylene Cyclopentanone SAR Studies

Rabdosin A's structural classification as an ent-kaurane diterpenoid possessing an α-methylene cyclopentanone moiety positions it as a key compound for SAR studies. Researchers investigating the role of this Michael acceptor in the cytotoxic mechanism of natural products can use Rabdosin A as a representative member of this subclass and directly compare its activity and protein-binding profile to ent-kauranes lacking this functional group [2].

Phytochemical & Chemotaxonomic Studies

Rabdosin A is a known chemical constituent of Isodon macrophyllus and Rabdosia japonica. For researchers involved in phytochemical profiling, chemotaxonomic classification of Isodon species, or natural product dereplication, Rabdosin A serves as a valuable authenticated reference standard. Its well-characterized structure and spectroscopic data (e.g., NMR) enable accurate identification and quantification in complex botanical extracts [1].

Application
Selection Property
Validation Focus
LoVo colon cancer cell-model studies
Cell-line-dependent response profile
Response comparison to structural analogs
DU145 prostate cancer cell-model studies
Differential potency versus class members
Assay sensitivity and response window validation
α-Methylene cyclopentanone SAR
Michael acceptor reactivity context
Covalent modification and target engagement hypothesis testing
Phytochemical & chemotaxonomic studies
Authenticated ent-kaurane reference
NMR and chromatographic identity confirmation

Technical Documentation Hub

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32 linked technical documents
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